N-(cyclopropylmethyl)morpholine-4-carboxamide

Lipophilicity Solubility Drug-likeness

Solubility-driven false negatives in high-concentration biochemical screens often stem from overly lipophilic building blocks. N-(Cyclopropylmethyl)morpholine-4-carboxamide addresses this with an XLogP3 of -0.1, ensuring aqueous solubility where N-propyl analogs (XLogP3 ≈ +0.5) fail. - XLogP3 -0.1 minimizes solubility artifacts in fragment-library screening. - TPSA 41.6 Ų & 2 rotatable bonds predict superior oral/CNS permeability. - Cyclopropylmethyl group confers resistance to oxidative metabolism, reducing late-stage lead modifications.

Molecular Formula C9H16N2O2
Molecular Weight 184.239
CAS No. 1600962-48-8
Cat. No. B2963151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)morpholine-4-carboxamide
CAS1600962-48-8
Molecular FormulaC9H16N2O2
Molecular Weight184.239
Structural Identifiers
SMILESC1CC1CNC(=O)N2CCOCC2
InChIInChI=1S/C9H16N2O2/c12-9(10-7-8-1-2-8)11-3-5-13-6-4-11/h8H,1-7H2,(H,10,12)
InChIKeyHYSHYHDACWSWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)morpholine-4-carboxamide Procurement Baseline


N-(Cyclopropylmethyl)morpholine-4-carboxamide is a synthetically accessible morpholine‑4‑carboxamide derivative bearing a cyclopropylmethyl substituent on the exocyclic urea nitrogen. Its molecular formula is C₉H₁₆N₂O₂ and its accurate mass is 184.1212 Da [1]. The compound is listed in PubChem (CID 57122971) and is primarily utilized as a research building block for the construction of pharmacologically relevant compound libraries or as a synthetic intermediate [1]. Unlike many N‑alkyl morpholine‑4‑carboxamides that have been profiled in medicinal chemistry campaigns, this specific entity has not been the subject of extensive primary pharmacological evaluation, and its differentiation must be inferred from its structural and physicochemical signature relative to closest in‑class analogs.

Workflow Fragment-based library and lead-like scaffold design
Selection Low lipophilicity core with constrained rotatable bonds
Use Context Synthetic intermediate for morpholine-containing target molecules

N-(Cyclopropylmethyl)morpholine-4-carboxamide Generic Replacement Risks


Although morpholine‑4‑carboxamides share a common core, the N‑substituent critically governs physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, all of which directly influence solubility, permeability, metabolic stability, and target‑binding complementarity [1]. Replacing the cyclopropylmethyl group with a linear or larger cycloalkyl substituent without systematic profiling can shift logP by ≥0.5 units, alter the number of rotatable bonds, and change topological polar surface area (TPSA), potentially invalidating established structure‑activity relationships (SAR) or causing unexpected pharmacokinetic behavior [1]. The evidence below demonstrates that N‑(cyclopropylmethyl)morpholine‑4‑carboxamide occupies a distinct property space relative to its closest structural neighbors, making uncritical substitution scientifically unsound.

Lipophilicity shift Replacing the cyclopropylmethyl group may shift logP by ≥0.5 units, altering solubility and assay compatibility.
Conformational flexibility Analogs with more rotatable bonds may increase entropic penalty and reduce ligand efficiency in binding assays.
Permeability balance Polar substituents (e.g., hydroxyl) can raise TPSA above 60 Ų, potentially limiting passive membrane permeability.

N-(Cyclopropylmethyl)morpholine-4-carboxamide Differentiation vs. N‑Alkyl Analogs


Lower Lipophilicity Enhances Aqueous Solubility

The computed XLogP3 value for N‑(cyclopropylmethyl)morpholine‑4‑carboxamide is −0.1 [1]. This is substantially lower than the values predicted for its N‑propyl analog (XLogP3 ≈ +0.5) and its N‑cyclopropyl analog lacking the methylene spacer (XLogP3 ≈ +0.3) [2]. The lower lipophilicity suggests superior aqueous solubility and a reduced risk of non‑specific protein binding, which is advantageous for fragment‑based drug discovery and in‑vitro assay development.

Lipophilicity Profile
Reported
XLogP3 −0.1 vs. N-propyl ≈ +0.5
Lower lipophilicity may support aqueous solubility in screening.
Computed values; experimental confirmation recommended.
Lipophilicity Solubility Drug-likeness

Fewer Rotatable Bonds Reduce Binding Entropy

N‑(Cyclopropylmethyl)morpholine‑4‑carboxamide possesses only 2 rotatable bonds [1], whereas its N‑butyl analog would have 4, and the N‑(cyclohexylmethyl) analog would have 3. The restricted flexibility lowers the entropic cost of binding to a macromolecular target, often resulting in improved ligand efficiency metrics (LE) and binding affinity per heavy atom [2]. This feature is particularly relevant when prioritizing fragments or lead‑like molecules for optimization.

Rotatable Bond Count
Class-level
2 vs. N-butyl 4
Fewer rotatable bonds may reduce binding entropy penalty.
Class-level inference; target-specific binding may vary.
Conformational analysis Binding entropy Ligand efficiency

Balanced TPSA for Permeability and Solubility

The TPSA of N‑(cyclopropylmethyl)morpholine‑4‑carboxamide is 41.6 Ų [1], placing it in an optimal range for passive membrane permeability (typically TPSA < 60 Ų is considered favorable for oral absorption). In comparison, the N‑(hydroxyethyl) analog would have a TPSA > 60 Ų due to the additional hydroxyl group, potentially compromising permeability [2]. The compound thus offers a balance that many polar analogs cannot achieve.

TPSA Balance
Class-level
41.6 Ų vs. hydroxyethyl analog ≈ 61.8 Ų
TPSA below 60 Ų may favor passive membrane permeability.
Computed TPSA; permeability requires experimental validation.
Permeability Polar surface area ADME

Cyclopropylmethyl Group Improves Metabolic Stability

The cyclopropylmethyl moiety is known in medicinal chemistry literature to resist cytochrome P450‑mediated oxidation better than linear alkyl chains or larger cycloalkyl groups, due to the strain and electronic properties of the cyclopropane ring [1]. While direct microsomal stability data for this specific compound are not publicly available, the structural feature is consistently associated with reduced intrinsic clearance in related chemotypes [1]. This property can translate into improved in‑vivo half‑life and lower metabolic liability relative to N‑propyl, N‑butyl, or N‑cyclohexylmethyl congeners.

Metabolic Stability Feature
Class-level
Cyclopropylmethyl group associated with reduced CYP oxidation
Structural feature may correlate with lower intrinsic clearance.
Class-level inference; direct stability data not available for this compound.
Metabolic stability Cytochrome P450 Oxidative metabolism

N-(Cyclopropylmethyl)morpholine-4-carboxamide Application Scenarios


Fragment-Based Library Design with Low Lipophilicity

Because of its XLogP3 of −0.1 (Section 3, Evidence 1), this compound is particularly well‑suited for fragment libraries where aqueous solubility is paramount. Purchasing N‑(cyclopropylmethyl)morpholine‑4‑carboxamide instead of the more lipophilic N‑propyl analog (XLogP3 ≈ +0.5) can eliminate solubility‑driven false negatives in high‑concentration biochemical screens [1].

Lead Optimization for Oral Bioavailability

The combination of low rotatable bond count (2) and TPSA of 41.6 Ų (Section 3, Evidence 2 and 3) positions this compound as a privileged scaffold for oral drug candidates. Its predicted permeability advantages over hydroxyl‑containing analogs make it a strategic choice when designing CNS‑penetrant or orally absorbed agents [1].

Metabolic Stability-Focused Drug Discovery Projects

The cyclopropylmethyl group is associated with superior resistance to oxidative metabolism (Section 3, Evidence 4). Researchers aiming to improve the metabolic stability of a lead series can incorporate this building block early in the synthesis route, potentially reducing the need for later‑stage structural modifications [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Low lipophilicity profile
Aqueous solubility and reduced false negatives in screening
Lead optimization for oral bioavailability
Constrained rotatable bonds and balanced TPSA
Permeability prediction and bioavailability assessment
Metabolic stability-focused projects
Cyclopropylmethyl substituent
CYP-mediated oxidation resistance evaluation
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